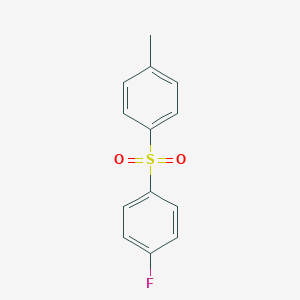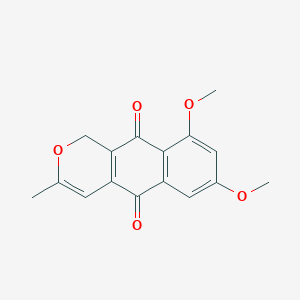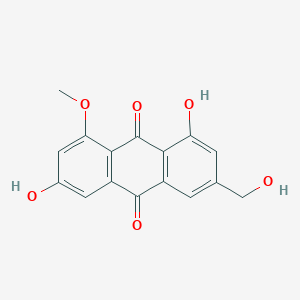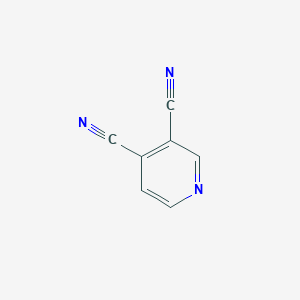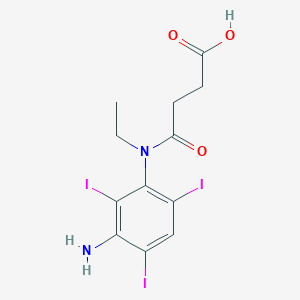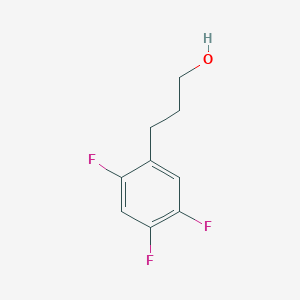
3-(2,4,5-Trifluorophenyl)propan-1-ol
概要
説明
3-(2,4,5-Trifluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H9F3O and a molecular weight of 190.1624 . It is also known by other synonyms such as 3-(2,4,5-Trifluorophenyl)propan-1-ol and 130887-16-0 .
Molecular Structure Analysis
The InChI key for 3-(2,4,5-Trifluorophenyl)propan-1-ol is CBJXXKZMBNMQSG-UHFFFAOYSA-N . The structure includes a trifluorophenyl group attached to a propan-1-ol group .Physical And Chemical Properties Analysis
The boiling point of 3-(2,4,5-Trifluorophenyl)propan-1-ol is 234.7ºC at 760 mmHg, and its density is 1.277g/cm3 .科学的研究の応用
Enantioselective Syntheses and Applications
Enantioselective Synthesis of 1,1,1-Trifluoro-2,3-Epoxypropane : 3-(2,4,5-Trifluorophenyl)propan-1-ol has been utilized in the highly stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane, a compound with potential applications in various chemical reactions, through lipase-mediated kinetic resolution (Shimizu, Sugiyama, & Fujisawa, 1996).
Building Block for Sitagliptin Derivatives : This compound is a key intermediate in the enantioselective synthesis of 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, an important building block in the preparation of sitagliptin and its derivatives, which are significant in medicinal chemistry (Fıstıkçı et al., 2012).
Synthesis from D-Mannitol : A stereospecific synthesis method of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol from D-mannitol showcases the versatility of this compound in stereocontrolled chemical reactions (Aktaş et al., 2015).
Chemical Reactions and Evaluations
Photoinduced Reactivity Studies : Studies on the reactivity of related compounds like propan-2-ol upon photolysis highlight the importance of such compounds in understanding radical polymerizations and photochemical processes (Rosspeintner et al., 2009).
Spectroelectrochemical Investigations : Research into the spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine compounds, involving similar structures, shows the role of these compounds in the development of advanced materials for electrochemical technologies (Kamiloğlu et al., 2018).
Biological and Pharmaceutical Applications
Antifungal Evaluation : 3-(2,4,5-Trifluorophenyl)propan-1-ol derivatives have been evaluated for their antifungal properties, particularly against Candida strains, demonstrating their potential as pharmaceutical agents (Lima-Neto et al., 2012).
Hypoglycemic Activity Studies : Investigations into the hypoglycemic activities of related structures, such as 3-(3-methyl-2-pyridyl)propan-1-ol, reveal the potential of such compounds in the treatment of diabetes (Blank et al., 1979).
特性
IUPAC Name |
3-(2,4,5-trifluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJXXKZMBNMQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601728 | |
| Record name | 3-(2,4,5-Trifluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Trifluorophenyl)propan-1-ol | |
CAS RN |
130887-16-0 | |
| Record name | 3-(2,4,5-Trifluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


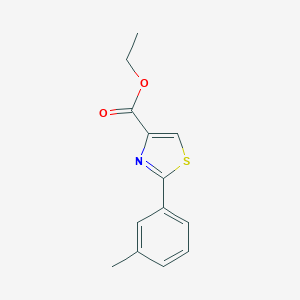
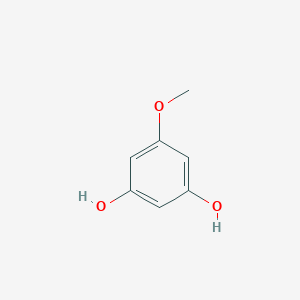
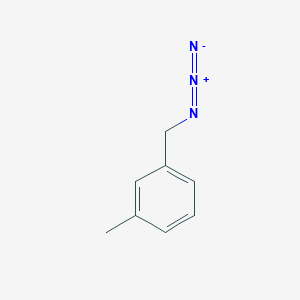
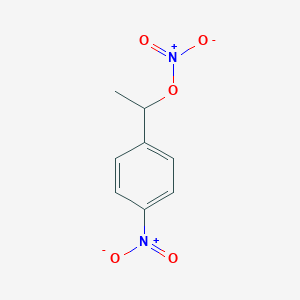
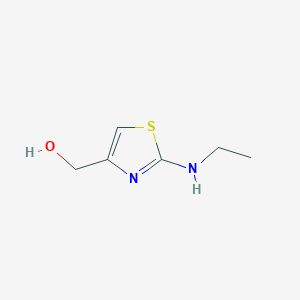
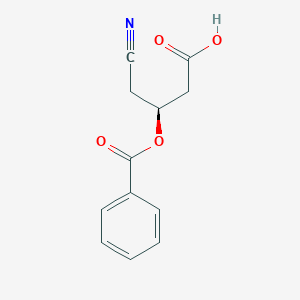
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
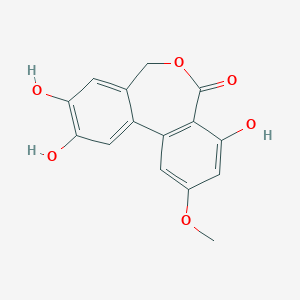
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
